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Abstract

This technical guide provides a comprehensive overview of 5-Cyclopropyl-2-fluoropyridine, a
heterocyclic building block of significant interest in medicinal chemistry and materials science.
This document consolidates critical information regarding its chemical identity, physicochemical
properties, synthesis, applications, and safety protocols. The strategic incorporation of both a
cyclopropyl group and a fluorine atom onto the pyridine scaffold imparts unique electronic and
conformational properties, making it a valuable synthon in the development of novel
therapeutic agents and functional materials. This guide is intended to serve as a key resource
for researchers and developers, offering both foundational knowledge and practical insights
into the utilization of this versatile compound.

Introduction: The Strategic Importance of
Fluorinated Cyclopropylpyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved
pharmaceuticals. Its functionalization is a key strategy for modulating the pharmacokinetic and
pharmacodynamic properties of a molecule. The introduction of a fluorine atom, in particular,
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can have profound effects, including enhanced metabolic stability, increased binding affinity,
and altered basicity (pKa).[1][2] Concurrently, the cyclopropyl moiety is a well-established
bioisostere for various functional groups, often introduced to improve metabolic stability, reduce
off-target effects, and enhance potency by inducing a favorable conformation for target binding.

[3]14]

5-Cyclopropyl-2-fluoropyridine combines these two valuable functionalities. The fluorine
atom at the 2-position activates the ring for nucleophilic aromatic substitution, while the
cyclopropyl group at the 5-position offers a handle for further structural elaboration and can
impart desirable pharmacological properties. This unique combination makes 5-Cyclopropyl-2-
fluoropyridine a highly sought-after intermediate in the synthesis of complex molecules for
targeted therapies and advanced materials.[5]

Chemical Identity and Physicochemical Properties
Chemical Structure and Identifiers

e Chemical Name: 5-Cyclopropyl-2-fluoropyridine

CAS Number: 1034467-80-5[6][7]

Molecular Formula: CsHsFN[6][7]

Molecular Weight: 137.15 g/mol [6]

InChl Key: HDIKFKIIABQSPW-UHFFFAOYSA-N[7]

Canonical SMILES: C1CC1C2=CN=C(C=C2)F[6]

Physicochemical Properties

5-Cyclopropyl-2-fluoropyridine is typically supplied as a colorless to light yellow liquid at
room temperature.[5][7] While experimental data for some physical properties are not widely
published, the following table summarizes available and computed data.
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Property Value/Description Source(s)

Appearance Colorless to light yellow liquid [51[7]

Data not consistently available

Boiling Point (expected to be higher than [5]
room temp)

Melting Point Data not consistently available  [5]

Density Data not consistently available  [5]

Good solubility in organic
B solvents (e.g., ethanol, ether,
Solubility _ o [5]
dichloromethane); limited

solubility in water.

XLogP3-AA 2.2 [6]

Topological Polar Surface Area  12.9 A2 [6]

Note on Data: The lack of consistent, experimentally determined physical constants such as
boiling and melting points in publicly available literature suggests that these may vary with
purity. Researchers should refer to the certificate of analysis from their specific supplier for the

most accurate information.

Synthesis and Manufacturing

The most prevalent and industrially scalable method for the synthesis of 5-Cyclopropyl-2-
fluoropyridine is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This
approach offers high yields and good functional group tolerance.

Recommended Synthetic Pathway: Suzuki-Miyaura
Cross-Coupling

The core of this synthesis involves the coupling of a 5-halo-2-fluoropyridine (typically 5-bromo-
2-fluoropyridine) with a cyclopropylboronic acid derivative.
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Reactants

2-Fluoro-5-bromopyridine Aryl Halide
Cyclopropylboronic Acid Boronic Acid

Reaction Conditions
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Coupling

5-Cyclopropyl-2-fluoropyridine
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Caption: Suzuki-Miyaura synthesis of 5-Cyclopropyl-2-fluoropyridine.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling
methodologies.[8] Researchers should optimize conditions based on their specific reagents
and equipment.

Materials:
¢ 2-Bromo-5-fluoropyridine

e Cyclopropylboronic acid
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o Palladium(ll) acetate (Pd(OAC)2)

» Tricyclohexylphosphine (PCys) or other suitable phosphine ligand

e Potassium phosphate (KsPOa4) or another suitable base

o Toluene and water (degassed)

e Anhydrous sodium sulfate

» Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:

o Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),
add 2-Bromo-5-fluoropyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), potassium
phosphate (2.0-3.0 eq), and the palladium catalyst/ligand system (e.g., 2-5 mol% Pd(OAc)2
and 4-10 mol% PCys).

» Solvent Addition: Add degassed toluene and water (typically in a 10:1 to 4:1 ratio) to the
flask.

e Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction
progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

o Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate or another
suitable organic solvent and wash with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by flash column chromatography
on silica gel to yield 5-Cyclopropyl-2-fluoropyridine as a pure liquid.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectra for 5-Cyclopropyl-2-
fluoropyridine is limited, an FTIR spectrum is noted as available.[9][10] The following sections
describe the expected spectral features based on the analysis of its structural components.
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'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and
the cyclopropyl protons.

o Pyridine Protons: Three signals in the aromatic region (typically & 7.0-8.5 ppm). The proton
at C6 (adjacent to the nitrogen) is expected to be the most downfield. The protons at C3 and
C4 will show characteristic doublet of doublets splitting patterns due to coupling with each
other and with the fluorine atom.

o Cyclopropyl Protons: A complex multiplet in the upfield region (typically d 0.5-2.0 ppm). The
methine proton (CH) will be a multiplet, and the two pairs of diastereotopic methylene
protons (CH2) will also appear as complex multiplets. The upfield shift is a characteristic
feature of cyclopropyl protons due to ring current effects.[11]

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the five pyridine carbons and
the three cyclopropyl carbons.

o Pyridine Carbons: Five signals in the aromatic region (6 110-170 ppm). The carbon attached
to the fluorine (C2) will appear as a doublet with a large one-bond C-F coupling constant
(X1JCF = 230-250 Hz). The other pyridine carbons will also show smaller C-F couplings.

o Cyclopropyl Carbons: Signals in the aliphatic region (typically & 0-15 ppm). One methine
(CH) and two methylene (CH2) carbons are expected.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by vibrations characteristic of the pyridine ring and the C-F
bond.

e C-F Stretch: A strong absorption band in the region of 1200-1250 cm~1.
e Aromatic C=C and C=N Stretching: Several bands in the 1400-1600 cm~1 region.

e C-H Stretching: Aromatic C-H stretches above 3000 cm~! and aliphatic C-H stretches from
the cyclopropyl group just below 3000 cm~1.
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Mass Spectrometry

The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion
peak (M*) at m/z = 137.

Applications in Research and Development

5-Cyclopropyl-2-fluoropyridine is a valuable building block primarily utilized in the discovery
and development of new pharmaceuticals.[5]

Medicinal Chemistry

The compound serves as a key intermediate in the synthesis of a wide range of biologically
active molecules. The 2-fluoro substituent provides a reactive site for introducing various
nucleophiles, while the 5-cyclopropyl group is often incorporated to enhance the
pharmacological profile of the final compound. Derivatives have been explored in the
development of inhibitors for various therapeutic targets, including kinases and other enzymes.

[1]
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5-Cyclopropyl-2-fluoropyridine

Synthetic Transformations
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Caption: Synthetic utility and applications of 5-Cyclopropyl-2-fluoropyridine.

Materials Science

The electronic properties imparted by the fluorine atom and the pyridine ring make this
compound and its derivatives of interest in the development of functional organic materials.[5]
These can include applications in organic light-emitting diodes (OLEDs) and other electronic
devices where tuning of the electronic energy levels is crucial.

Safety and Handling

5-Cyclopropyl-2-fluoropyridine is a chemical that should be handled by trained professionals

in a well-ventilated laboratory setting.
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Hazard Identification

Based on available data for the compound and related structures, the following hazards are
identified:[6]

Acute Toxicity (Oral): Harmful if swallowed.[6]

Skin Corrosion/Irritation: Causes skin irritation.[6]

Eye Damage/Irritation: Causes serious eye irritation.[6]

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Recommended Handling Procedures

o Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant
gloves, safety goggles, and a lab coat.

o Ventilation: Handle in a fume hood to avoid inhalation of vapors.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
incompatible materials such as strong oxidizing agents.

o Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Conclusion

5-Cyclopropyl-2-fluoropyridine is a strategically important building block for chemical
synthesis. Its unique structural features provide a powerful platform for the development of new
molecules with tailored properties for applications in drug discovery and materials science. This
guide has provided a comprehensive overview of its properties, synthesis, and handling,
intended to facilitate its effective use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456819?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

